1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid is a macrocyclic ligand characterized by its ability to form stable complexes with various metal ions. This compound is particularly significant in the fields of medical imaging and radiopharmaceuticals due to its strong chelating properties. It is known for facilitating the transport and localization of metal ions within biological systems, making it essential in diagnostic techniques such as magnetic resonance imaging and positron emission tomography .
This compound belongs to the class of tetraazamacrocycles, which are cyclic compounds containing nitrogen atoms in their rings. Specifically, 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid is derived from 1,4,7,10-tetraazacyclododecane (commonly referred to as Cyclen) through functionalization at the 1 and 4 positions with acetic acid residues. Its structural formula can be represented as follows:
The synthesis of 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid typically involves the cyclization of linear tetraamines with diacetic acid derivatives. A common synthetic route includes the following steps:
The reaction mechanism typically involves nucleophilic attack by the amino groups on the carbonyl carbon of the acetic acid derivatives, leading to the formation of stable amide bonds. The resulting macrocyclic structure ensures that the compound can effectively chelate metal ions.
The molecular structure of 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid features a dodecane ring with four nitrogen atoms positioned at intervals around the ring. The acetic acid groups are attached at the 1 and 4 positions.
Key structural data include:
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid participates in several chemical reactions:
The mechanism of action for 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid primarily revolves around its chelation properties. Upon binding to metal ions:
1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid has numerous applications across various scientific fields:
This compound's unique properties make it an invaluable tool in both research and clinical applications.
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) serves as the foundational step for generating its diacetic acid derivatives. Modern methodologies utilize bis-alkylation strategies with dibromoalkylating agents to construct symmetric or asymmetric bridges between nitrogen atoms. Key approaches include:
Table 1: Alkylation Optimization Parameters
Alkylating Agent | Solvent | Temperature | Reaction Time | Di-Substituted Yield |
---|---|---|---|---|
p-Xylylene dibromide | MeCN | 60°C | 12 h | 78% |
Ethyl bromoacetate | DMF | 0°C → RT | 24 h | 85% |
1,3-Bis(bromomethyl)benzene | Toluene | 80°C | 8 h | 72% |
Achieving 1,4-disubstitution (rather than 1,7 or 1,10 isomers) requires strategic nitrogen protection and deprotection sequences:
Table 2: Protecting Group Efficacy for 1,4-Regioselectivity
Protecting Group | Alkylating Agent | 1,4-Isomer Yield | Major Byproduct |
---|---|---|---|
Boc | Ethyl bromoacetate | 90% | 1,7-Isomer (5%) |
Ts | Bromoacetic acid | 82% | Over-alkylated product |
Trifluoroacetyl | Bromoacetonitrile | 75% | 1,10-Isomer (12%) |
Conversion of ester intermediates (e.g., diethyl 1,4-diacetate cyclen) to free acids demands controlled hydrolysis:
Optimization Insight: Hydrolysis under mild basic conditions (K₂CO₃/MeOH) reduces racemization risks in chiral derivatives but extends reaction time to 48h [7].
Polymer-supported synthesis enables multi-gram production of 1,4-diacetic acid derivatives:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Method | Solution-Phase Method |
---|---|---|
Cycle Time | 48 h | 120 h |
Average Yield | 87% | 76% |
Purification Steps | 2 (Filtration, HPLC) | 5 (Extraction, Column) |
Scalability Limit | 100 g | 25 g |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: